molecular formula C16H12N4O B2997064 3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396791-45-9

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No. B2997064
CAS RN: 1396791-45-9
M. Wt: 276.299
InChI Key: OZUVGVYIHAWVIQ-UHFFFAOYSA-N
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Description

“3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which are similar to the compound , has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research studies have utilized related compounds in the synthesis of various heterocyclic compounds. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through reactions involving pyrazole and pyridine derivatives. These compounds are of interest due to their broad spectrum of biological activities, including antimicrobial and insecticidal properties. The regioselectivity of these reactions, which is crucial for the synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives, has been a significant focus of research, highlighting the importance of such compounds in medicinal chemistry (Moustafa et al., 2022).

Biological Activity Exploration

The synthesis and biological activity evaluation of new heterocyclic compounds incorporating pyrazole and pyridine moieties have been extensively studied. For example, the synthesis of novel pyrazole derivatives based on a thiadiazole moiety and their assessment as insecticidal agents against the cotton leafworm demonstrate the potential of these compounds in developing new insecticidal agents (Fadda et al., 2017). Similarly, antimicrobial activities of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have been reported, underscoring the utility of these compounds in discovering new antimicrobial agents (Gouda et al., 2010).

Material Science and Photophysical Properties

The development of efficient methods for the synthesis of polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidines, is crucial not only for their biomedical importance but also for their applications in materials science. The photophysical properties of these compounds have attracted interest, indicating their potential use in the development of novel materials (Moustafa et al., 2022).

properties

IUPAC Name

3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-9-12-4-3-5-13(8-12)16(21)18-10-14-11-19-20-7-2-1-6-15(14)20/h1-8,11H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUVGVYIHAWVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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